(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol

CAS No.: 1296225-26-7

Cat. No.: VC4903709

Molecular Formula: C6H7F3N2O

Molecular Weight: 180.13

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1296225-26-7 |

|---|---|

| Molecular Formula | C6H7F3N2O |

| Molecular Weight | 180.13 |

| IUPAC Name | [2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol |

| Standard InChI | InChI=1S/C6H7F3N2O/c7-6(8,9)4-11-5(3-12)1-2-10-11/h1-2,12H,3-4H2 |

| Standard InChI Key | OLEOSAFQUZVEJJ-UHFFFAOYSA-N |

| SMILES | C1=C(N(N=C1)CC(F)(F)F)CO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

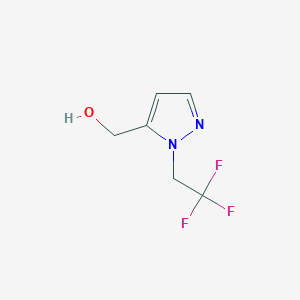

The compound’s molecular formula is C₆H₇F₃N₂O, with a molar mass of 180.13 g/mol . Its IUPAC name, [2-(2,2,2-trifluoroethyl)pyrazol-3-yl]methanol, reflects the trifluoroethyl group (-CH₂CF₃) attached to the pyrazole ring’s nitrogen atom and the hydroxymethyl (-CH₂OH) group at the adjacent carbon (Figure 1) . The planar pyrazole ring facilitates π-π interactions, while the electronegative trifluoroethyl group enhances solubility in polar solvents and influences reactivity .

Table 1: Key Identifiers of (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-5-yl)methanol

Synthesis and Optimization Strategies

Reaction Pathways

While no direct synthesis protocol for this compound is disclosed in the literature, analogous pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds . A plausible route involves:

-

Formation of the pyrazole core: Reacting hydrazine with a trifluoroethyl-substituted β-ketoester.

-

Hydroxymethyl introduction: Subsequent reduction or hydroxylation of a carbonyl group at the 5-position .

The patent WO2017084995A1 describes a method for synthesizing 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, highlighting the use of aqueous methyl hydrazine and controlled temperatures (50–140°C) to enhance selectivity and yield . Adapting this approach, the trifluoroethyl group could be introduced via nucleophilic substitution or alkylation reactions.

Crystallization and Purification

The compound’s purification is facilitated by its crystallization behavior. Unlike needle-like crystals formed in prior art methods, platelet-like crystals are reported for related compounds, improving filtration efficiency . Post-reaction distillation (e.g., removing ethanol byproducts) and solvent selection (e.g., ethyl acetate or dichloroethane) further refine the product .

Physicochemical and Spectroscopic Properties

Thermal Stability and Solubility

The predicted boiling point of 229.2°C and density of 1.41 g/cm³ suggest moderate thermal stability and compatibility with organic solvents . The hydroxymethyl group enhances hydrophilicity, while the trifluoroethyl moiety contributes to lipophilicity, creating a balanced solubility profile suitable for reaction media in agrochemical formulations .

Spectral Characterization

-

¹H NMR: Peaks corresponding to the hydroxymethyl proton (~δ 4.5 ppm) and pyrazole ring protons (δ 6.5–8.0 ppm) are expected.

-

¹⁹F NMR: A triplet near δ -70 ppm would confirm the -CF₃ group .

-

IR Spectroscopy: O-H stretching (~3400 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) are characteristic .

Future Research Directions

-

Synthetic Optimization: Exploring catalysts (e.g., trifluoroacetic acid) to improve yield and selectivity, as demonstrated in analogous syntheses .

-

Biological Screening: Evaluating herbicidal, antifungal, and anticancer activities.

-

Crystallography: Resolving crystal structures to understand packing interactions and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume